molecular formula C18H28N2O7 B13659758 Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester

Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester

Cat. No.: B13659758
M. Wt: 384.4 g/mol
InChI Key: BBUXTXGZZFLBDE-UHFFFAOYSA-N
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Description

The compound “Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester” is a structurally complex ester derivative of propanoic acid. Its key features include:

  • Tert-butyl ester group: Enhances steric bulk and stability, improving solubility in organic solvents .
  • Pyrrolidine-dione (maleimide) moiety: A 2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl group, which is reactive in Michael addition or thiol-ene reactions, commonly utilized in bioconjugation and polymer chemistry.
  • Aminoethoxyethoxy linker: A flexible polyethylene glycol (PEG)-like chain that enhances hydrophilicity and may facilitate interactions with biological systems.

Potential applications include pharmaceutical intermediates (due to the maleimide group’s reactivity) or specialty polymers .

Properties

Molecular Formula

C18H28N2O7

Molecular Weight

384.4 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C18H28N2O7/c1-18(2,3)27-17(24)7-10-25-12-13-26-11-8-19-14(21)6-9-20-15(22)4-5-16(20)23/h4-5H,6-13H2,1-3H3,(H,19,21)

InChI Key

BBUXTXGZZFLBDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step organic synthesis approach involving:

  • Protection and activation of the propanoic acid moiety as a tert-butyl ester.
  • Coupling of the propanoic acid derivative with a pyrrolidine-2,5-dione-containing amine.
  • Introduction of ethoxy linkers via nucleophilic substitution or amide bond formation.
  • Final purification steps to isolate the desired esterified product.

This approach is consistent with the preparation of complex amino acid derivatives bearing bulky protective groups and heterocyclic moieties.

Stepwise Preparation Details

Step Reaction Type Reagents/Conditions Description
1 Esterification Propanoic acid + tert-butanol + acid catalyst Formation of tert-butyl propanoate to protect the acid functionality during subsequent steps.
2 Amide bond formation Activated ester or acid chloride + 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl amine Coupling of the pyrrolidine dione amine derivative to the propanoic acid ester via amide linkage.
3 Ether linkage introduction Nucleophilic substitution with 2-(2-aminoethoxy)ethanol or PEG-like linker Attachment of ethoxy chains through amine or hydroxyl nucleophiles to extend the molecule.
4 Purification Chromatography (HPLC), crystallization Isolation of pure compound, removal of side products and unreacted materials.

This sequence is supported by analogous syntheses of PEGylated amino acid derivatives and pyrrolidine-based compounds reported in chemical patents and literature.

Representative Synthetic Route

  • Protection of Propanoic Acid : Propanoic acid is reacted with tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield tert-butyl propanoate.

  • Preparation of Pyrrolidine Amine Intermediate : The 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl amine is synthesized or procured, bearing a free amine group for coupling.

  • Amide Coupling : The tert-butyl propanoate is activated (e.g., converted to acid chloride or via carbodiimide coupling agents like EDC or DCC) and reacted with the pyrrolidine amine to form the amide bond.

  • Attachment of Ethoxy Linkers : The intermediate is further reacted with bis(2-aminoethoxy)ethane or similar PEG-like linkers to introduce the ethoxy chains via nucleophilic substitution or amide bond formation.

  • Final Deprotection and Purification : If necessary, deprotection steps are performed, followed by purification via chromatographic techniques to obtain the final compound in >99% purity.

Research Findings and Data Summary

Parameter Observations / Data Source
Purity ≥ 99% after purification Chemical suppliers and literature
Yield Variable, typically moderate due to multi-step synthesis Inferred from analogous syntheses
Stability Stable under normal storage; sensitive to strong acids General chemical stability knowledge
Biological Activity Potential bioactivity due to pyrrolidine dione moiety Medicinal chemistry literature
Solubility Soluble in organic solvents like DMSO, DMF Supplier datasheets

Notes on Preparation Challenges and Optimization

  • Steric Hindrance : The bulky tert-butyl ester and the pyrrolidine dione ring can cause steric hindrance, requiring optimized coupling conditions (e.g., longer reaction times, stronger activating agents).

  • Linker Length Control : The ethoxy linker length must be precisely controlled to ensure desired biological properties; this requires careful stoichiometric and reaction condition management.

  • Purification Complexity : Due to structural complexity, purification often requires high-performance liquid chromatography (HPLC) to achieve high purity.

  • Scalability : Industrial-scale synthesis demands careful optimization of reaction conditions to maintain yield and purity, especially for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and ether linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxides (RO-) are commonly employed.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups replacing the original ester or ether groups.

Scientific Research Applications

Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the development of new materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related esters of propanoic acid, emphasizing functional groups, molecular properties, and applications:

Compound Name (CAS Number) Key Functional Groups/Substituents Molecular Formula Molecular Weight (g/mol) Applications/Properties
Target Compound Tert-butyl ester, maleimide, aminoethoxyethoxy chain Not provided Estimated 400–500 Bioconjugation, polymer crosslinking, pharmaceutical intermediates
Propanoic acid, 3-[2-(2-carboxyethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester (2086688-99-3) Tert-butyl ester, carboxyethoxyethoxy chain Not provided Not available Organic synthesis, ester-based polymers, solubility modifiers
Propanoic acid, 3-[(4-chlorophenyl)(2,2,2-trifluoroethyl)amino]-3-oxo-, tert-butyl ester (638191-87-4) Tert-butyl ester, chlorophenyl, trifluoroethyl, amide linkage C₁₅H₁₇ClF₃NO₃ 351.753 Agrochemical/drug intermediates (electron-withdrawing groups enhance stability)
Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, isooctyl ester (32534-95-5) Isooctyl ester, trichlorophenoxy group C₁₁H₁₃Cl₃O₃ 327.58 Herbicide (Silvex), hydrophobic due to aromatic chlorination

Key Findings:

Structural Diversity: The target compound’s maleimide group distinguishes it from other esters, enabling selective reactivity (e.g., thiol conjugation) absent in chlorophenyl or trichlorophenoxy derivatives . Aminoethoxyethoxy chain vs.

Solubility and Stability :

  • The tert-butyl group in the target compound and CAS 2086688-99-3 enhances solubility in organic solvents compared to isooctyl esters (e.g., Silvex) .
  • The trifluoroethyl group in CAS 638191-87-4 introduces electron-withdrawing effects, improving chemical stability but reducing water solubility .

Applications :

  • Pharmaceutical/Biotech : The target compound’s maleimide group is critical for protein-drug conjugates (e.g., antibody-drug conjugates), unlike Silvex or Simazine, which are agrochemicals .
  • Material Science : PEG-like chains in the target compound and CAS 2086688-99-3 suggest utility in hydrophilic polymers or coatings .

Biological Activity

Propanoic acid derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester (CAS No. 756525-98-1) is a complex molecule that exhibits promising pharmacological properties. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H20N2O7C_{14}H_{20}N_{2}O_{7} with a molar mass of approximately 328.32 g/mol. The structure includes a pyrrole ring which is known for its biological significance.

Research indicates that this compound may interact with various biological targets:

  • Antioxidant Activity : The presence of the pyrrole moiety suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
  • Anticancer Properties : Preliminary studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of propanoic acid have demonstrated the ability to reduce cell viability in A549 lung cancer cells by over 50% in vitro .

In Vitro Studies

In vitro assays have been conducted to assess the anticancer and antioxidant activities of the compound:

StudyCell LineEffectReference
CytotoxicityA549 (Lung Cancer)>50% reduction in viability
Antioxidant ActivityDPPH ScavengingSignificant scavenging effect observed

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Jordanov et al. (1994) explored the stability and degradation of related pyrrole compounds under physiological conditions, providing insights into their potential therapeutic applications .
  • Recent Research (2024) highlighted the anticancer properties of structurally similar propanoic acid derivatives, demonstrating their ability to induce apoptosis in cancer cells while sparing normal cells .

Q & A

Basic: What are the key considerations for synthesizing this compound, given its tert-butyl ester and ethoxy-pyrrolidione moieties?

Methodological Answer:
Synthesis requires sequential protection-deprotection strategies. The tert-butyl ester (a bulky protective group) is typically introduced via esterification of the carboxylic acid precursor using tert-butanol under acidic catalysis (e.g., H₂SO₄ or DCC). The ethoxy-pyrrolidione moiety can be formed by coupling a diamine-containing intermediate (e.g., 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropylamine) with a polyethylene glycol (PEG)-like spacer (2-[2-aminoethoxy]ethanol) via carbodiimide-mediated amidation (e.g., EDC/HOBt). Critical parameters include:

  • Temperature control (<40°C) to prevent tert-butyl group cleavage.
  • Use of anhydrous conditions to avoid hydrolysis of active esters.
  • Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How can researchers ensure the stability of the tert-butyl ester during hydrolysis-sensitive reactions?

Methodological Answer:
The tert-butyl ester is susceptible to acid-catalyzed hydrolysis. To stabilize it:

  • Avoid strong acids (e.g., HCl, TFA); use mild acidic conditions (e.g., acetic acid) if necessary.
  • Opt for buffered aqueous solutions (pH 6–8) in biphasic reactions.
  • Monitor degradation via HPLC (C18 column, UV detection at 210–254 nm) with reference standards.
  • Alternative protective groups (e.g., benzyl esters) may be considered if harsh conditions are unavoidable .

Advanced: What strategies optimize yield in multi-step syntheses involving PEG-like spacers?

Methodological Answer:
PEG-like ethoxy spacers often suffer from low reactivity due to steric hindrance. Optimization strategies include:

  • Pre-activation: Convert the carboxylic acid to an acyl chloride (using SOCl₂ or oxalyl chloride) before coupling .
  • Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
  • Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of PEG intermediates.
  • Reaction monitoring: Track progress via FT-IR (disappearance of –COOH peak at ~1700 cm⁻¹) or LC-MS .

Advanced: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

Technique Purpose Key Parameters
¹H/¹³C NMR Confirm structureTert-butyl signal at δ ~1.2 ppm (¹H), δ ~27–30 ppm (¹³C); pyrrolidione carbonyls at δ ~170–175 ppm (¹³C) .
HRMS Verify molecular weightExact mass for C₂₃H₃₈N₂O₈: calculated [M+H]⁺ = 495.2653.
HPLC-DAD Assess purityUse C18 column, gradient elution (acetonitrile/water + 0.1% formic acid), retention time ~12–15 min.
FT-IR Functional group analysisEster C=O stretch at ~1730 cm⁻¹; amide I/II bands at ~1650/1550 cm⁻¹ .

Advanced: How can the pyrrolidione moiety’s biological activity be evaluated in vitro?

Methodological Answer:
The 2,5-dioxo-pyrrolidine group may act as a Michael acceptor, targeting cysteine residues in enzymes (e.g., proteases). Assays include:

  • Enzyme inhibition: Incubate with recombinant HDACs or proteases (0.1–100 µM), measure activity via fluorogenic substrates (e.g., Ac-Lys-AMC for HDACs).
  • Cellular cytotoxicity: Test antiproliferative effects in cancer cell lines (e.g., HCT-116) using MTT assays; compare IC₅₀ values to normal cells (e.g., HEK-293) .

Advanced: What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Docking studies: Use AutoDock Vina or Schrödinger Glide to model binding to HDACs or 5-HT₂A receptors. Focus on the pyrrolidione’s electrophilic carbons and ethoxy spacer’s flexibility.
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>50%) .

Advanced: How can structure-activity relationships (SAR) be explored for the ethoxy-pyrrolidione motif?

Methodological Answer:

  • Variation of spacer length: Synthesize analogs with 1–4 ethoxy units; compare solubility (logP via shake-flask method) and bioactivity.
  • Pyrrolidione substitution: Introduce electron-withdrawing groups (e.g., –F, –NO₂) to enhance electrophilicity.
  • Bioisosteric replacement: Replace pyrrolidione with maleimide or succinimide; evaluate cytotoxicity and selectivity .

Advanced: What are common contradictions in HDAC inhibition data for similar propanoic acid derivatives?

Methodological Answer:
Discrepancies arise from:

  • Cell permeability: Tert-butyl esters may require esterase-mediated activation; confirm intracellular hydrolysis via LC-MS/MS.
  • Off-target effects: Use siRNA knockdowns or isoform-specific inhibitors (e.g., TMP195 for HDAC3) to validate selectivity .

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